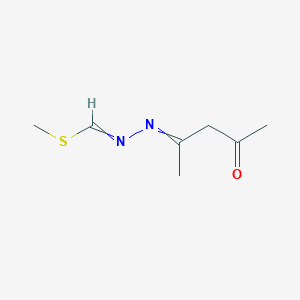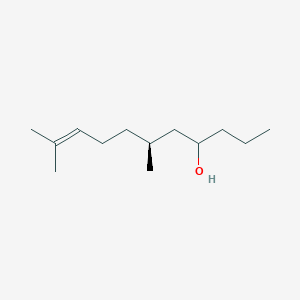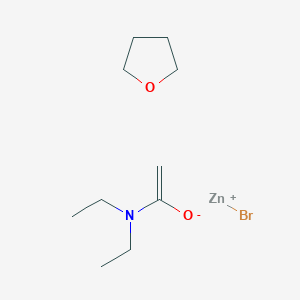![molecular formula C14H9BrN2OS2 B14241453 4-(4-Bromophenyl)sulfanylthieno[2,3-c]pyridine-2-carboxamide CAS No. 251992-92-4](/img/structure/B14241453.png)
4-(4-Bromophenyl)sulfanylthieno[2,3-c]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-bromophenyl)thio]thieno[2,3-c]pyridine-2-carboxamide is a heterocyclic compound that belongs to the class of thienopyridines. This compound is characterized by the presence of a thieno[2,3-c]pyridine core, which is fused with a carboxamide group and a 4-bromophenylthio substituent. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-bromophenyl)thio]thieno[2,3-c]pyridine-2-carboxamide typically involves multiple steps. One common synthetic route starts with the reaction of 4-bromoacetophenone and 3,4-dimethoxybenzaldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate . This intermediate is then treated with 2-cyanothioacetamide in ethanol in the presence of trimethylamine to yield the corresponding pyridinethione derivative . The final step involves the reaction of this pyridinethione derivative with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-bromophenyl)thio]thieno[2,3-c]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The bromine atom in the 4-bromophenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thienopyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(4-bromophenyl)thio]thieno[2,3-c]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial agent, exhibiting good to strong activity against microbial strains such as Escherichia coli, Bacillus mycoides, and Candida albicans.
Materials Science: The unique electronic properties of the thienopyridine core make this compound a candidate for use in organic semiconductors and other electronic materials.
Biological Research: The compound’s ability to interact with various biological targets makes it useful for studying enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 4-[(4-bromophenyl)thio]thieno[2,3-c]pyridine-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound likely inhibits key enzymes or disrupts cell membrane integrity, leading to microbial cell death . The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it may interact with nucleic acids or proteins involved in essential cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar thienopyridine core but differ in their substituents and biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds also have a thienopyridine core but with different substitution patterns and applications.
Uniqueness
4-[(4-bromophenyl)thio]thieno[2,3-c]pyridine-2-carboxamide is unique due to its specific combination of a 4-bromophenylthio group and a carboxamide group on the thienopyridine core. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
251992-92-4 |
|---|---|
Molekularformel |
C14H9BrN2OS2 |
Molekulargewicht |
365.3 g/mol |
IUPAC-Name |
4-(4-bromophenyl)sulfanylthieno[2,3-c]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H9BrN2OS2/c15-8-1-3-9(4-2-8)19-12-6-17-7-13-10(12)5-11(20-13)14(16)18/h1-7H,(H2,16,18) |
InChI-Schlüssel |
BSSKWUVAKNLPJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1SC2=C3C=C(SC3=CN=C2)C(=O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241383.png)
![4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14241389.png)
![2-amino-1-(furan-2-ylmethyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14241394.png)
![Chloro(diiodo)[4-(iodomethyl)phenyl]silane](/img/structure/B14241412.png)

![N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide](/img/structure/B14241428.png)
![Iron(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14241434.png)

![Dibenzyl 2,2'-[carbonylbis(oxy)]dibenzoate](/img/structure/B14241444.png)
![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-[5-(methylsulfonyl)pentyl]-](/img/structure/B14241458.png)



